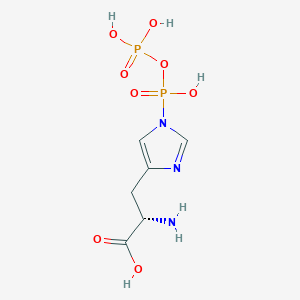
Pyrophosphohistidine
Description
Pyrophosphohistidine is a post-translationally modified histidine residue where a pyrophosphate group (two linked phosphate groups) is covalently attached via a phosphoramidate bond to the imidazole ring of histidine. This modification was first directly isolated in 1986 from pyruvate, phosphate dikinase (PPDK) in Escherichia coli after stabilization with diazomethane . The pyrophosphorylated histidine residue (His³ in PPDK) acts as a transient carrier of the pyrophosphoryl group between the enzyme's three catalytic subsites, facilitating reversible phosphorylation and pyrophosphorylation during catalysis . This compound is highly labile under physiological conditions, which historically hindered its isolation until advanced stabilization techniques were employed .
Properties
CAS No. |
100764-00-9 |
|---|---|
Molecular Formula |
C6H11N3O8P2 |
Molecular Weight |
315.11 g/mol |
IUPAC Name |
(2S)-2-amino-3-[1-[hydroxy(phosphonooxy)phosphoryl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C6H11N3O8P2/c7-5(6(10)11)1-4-2-9(3-8-4)18(12,13)17-19(14,15)16/h2-3,5H,1,7H2,(H,10,11)(H,12,13)(H2,14,15,16)/t5-/m0/s1 |
InChI Key |
BYJLVVUFWOYJOM-YFKPBYRVSA-N |
SMILES |
C1=C(N=CN1P(=O)(O)OP(=O)(O)O)CC(C(=O)O)N |
Isomeric SMILES |
C1=C(N=CN1P(=O)(O)OP(=O)(O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(N=CN1P(=O)(O)OP(=O)(O)O)CC(C(=O)O)N |
Other CAS No. |
100764-00-9 |
Synonyms |
pyrophosphohistidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phosphorylated Histidine Derivatives
Structural and Functional Differences
The table below summarizes key distinctions between pyrophosphohistidine and related phosphohistidine derivatives:
Key Observations:
- Phosphorylation Type: this compound uniquely contains a pyrophosphate group, distinguishing it from mono-phosphorylated derivatives. This structural feature enables its role in multi-step phosphoryl transfer reactions .
- Positional Isomerism: 1-Phosphohistidine and 3-phosphohistidine differ in the site of phosphate attachment (N1 vs. N3), which affects their stability and enzyme specificity. For example, 3-phosphohistidine is critical in PPDK and phosphoenolpyruvate synthetase, while 1-phosphohistidine is associated with bacterial signaling .
- Stability: this compound’s lability contrasts with the relative stability of mono-phosphorylated forms. Phosphofurylalanine, a non-histidine analog, was developed to bypass this instability in experimental settings .
Enzymatic Roles and Catalytic Mechanisms
- This compound : In PPDK, the pyrophosphoryl group is transiently transferred between ATP, phosphate, and pyruvate, enabling reversible energy conservation .
- 3-Phosphohistidine: Found in phosphoenolpyruvate synthetase, it participates in the synthesis of phosphoenolpyruvate from pyruvate, ATP, and water .
- 1-Phosphohistidine : Implicated in bacterial histidine kinases, where it regulates signal transduction via phosphorylation of response regulators .
Methodological Challenges
- Isolation Techniques: this compound required diazomethane treatment for stabilization prior to isolation, whereas mono-phosphorylated histidines can be isolated under milder conditions .
- Analytical Tools: Mass spectrometry and ^31^P-NMR are critical for differentiating pyrophosphorylated and mono-phosphorylated species due to distinct chemical shifts and fragmentation patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


